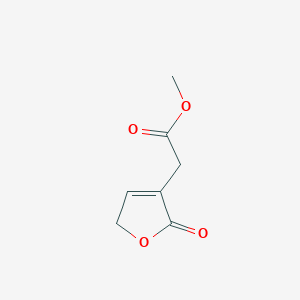
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring with a methyl ester group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that produce biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- Methyl ®-2-(®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetate
- 2-Oxo-2,3-dihydrofuran-5-acetate
Uniqueness
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is unique due to its specific structural features, such as the presence of a furan ring and a methyl ester group. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Biological Activity
Methyl 2-(2-oxo-2,5-dihydrofuran-3-yl)acetate is a compound belonging to the class of furanones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its antifungal, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
This compound has a molecular formula of C8H8O4. Its structure features a five-membered furanone ring, which is crucial for its biological activity. The presence of the methoxy group enhances its reactivity and interaction with biological targets.
Antifungal Activity
Recent research has demonstrated significant antifungal properties of compounds similar to this compound. For instance, a study evaluated the antifungal activity against Sclerotinia sclerotiorum, revealing that derivatives with a methoxyacrylate scaffold exhibited improved inhibitory effects compared to lead compounds. The effective concentrations (EC50) were notably lower for these derivatives, indicating enhanced potency (1.51 mg/L and 1.81 mg/L) compared to earlier compounds (EC50 of 10.62 mg/L) .
Cytotoxic Activity
The cytotoxic effects of this compound have also been investigated. In vitro studies showed that related furanone compounds exhibited moderate cytotoxicity against various cancer cell lines. For example, certain derivatives led to significant cell viability reduction in human breast cancer cells (MCF-7), with IC50 values reported around 11.8 µM . This suggests that this compound may share similar mechanisms of action.
The biological activity of this compound is likely attributed to its ability to induce apoptosis in cancer cells and disrupt cellular functions in fungal pathogens. Studies indicate that furanone derivatives can lead to G2 phase cell cycle arrest and activation of apoptotic pathways through downregulation of survival proteins like survivin and activation of caspases .
Case Studies and Research Findings
- Antifungal Efficacy : A series of butenolide compounds containing methoxyacrylate scaffolds were synthesized and tested against Sclerotinia sclerotiorum. The results indicated that these compounds significantly altered the structure and function of fungal hyphae, leading to cell death through mitochondrial damage .
- Cytotoxicity in Cancer Cells : Research on various furanone derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines, including colon adenocarcinoma (MAC13, MAC16) and breast cancer (MCF-7). The mechanism involved apoptosis induction and cell cycle disruption .
Summary Table of Biological Activities
Properties
CAS No. |
616871-31-9 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-(5-oxo-2H-furan-4-yl)acetate |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-5-2-3-11-7(5)9/h2H,3-4H2,1H3 |
InChI Key |
RMYFHWSKRKZMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















